cis-2-Aminocyclohexanol
Overview
Description
Cis-2-Aminocyclohexanol (ACH) is an important organic molecule that has been studied extensively in recent years due to its potential applications in a variety of fields. ACH is a cyclic secondary amine with a molecular formula of C6H13NO2. It is a colorless liquid with a slightly pungent odor. It is soluble in water, alcohol, and most organic solvents. ACH is a versatile molecule that can be used as a building block to synthesize a variety of compounds. It has been studied for its potential applications in pharmaceuticals, agrochemicals, and materials science.
Scientific research applications
Synthesis and Protective Effectiveness for Anticholinesterase Poisoning:
- Cis-2-Aminocyclohexanol has been synthesized and investigated for its role in counteracting anticholinesterase poisoning. Researchers explored its effectiveness in protecting against sarin poisoning, highlighting its potential application in medical countermeasures against chemical warfare agents (Bannard & Parkkari, 1970).
Method Development for Large-Scale Synthesis:
- A selective and practical approach for the formation of cis-1,4-aminocyclohexanol has been developed, featuring a one-pot imine formation/Lewis acid-directed imine reduction. This method is particularly noteworthy for its scalability, which is crucial for industrial applications (Gallou et al., 2010).
Application in Asymmetric Catalysis:
- Cis-2-Aminocyclohexanol derivatives have been successfully used as ligands in asymmetric catalysis. The efficient protocol for the resolution of these derivatives, resulting in high enantiomeric excess, indicates their utility in producing optically active compounds (Schiffers et al., 2006).
Biological Evaluation of Cancer Treatment Metabolites:
- The compound has been employed in the synthesis and biological evaluation of major metabolites related to cancer treatment. Specifically, it was used in the study of metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea, a chemotherapeutic agent (Johnston, McCaleb, & Montgomery, 1975).
Chemoenzymatic Syntheses in Pharmacology:
- Cis-2-Aminocyclohexanol has been a focus in chemoenzymatic syntheses for generating enantiomers of pharmacologically interesting compounds. This highlights its role in synthesizing various ligands and pharmaceuticals (González‐Sabín et al., 2013).
Continuous Flow Synthesis in Pharmaceutical Manufacturing:
- Its derivatives have been utilized in the development of continuous flow processes for synthesizing active pharmaceutical ingredients, demonstrating its importance in modern pharmaceutical manufacturing techniques (Szabó et al., 2019).
properties
IUPAC Name |
(1R,2S)-2-aminocyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMCFTMVQORYJC-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Aminocyclohexanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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